molecular formula C17H14ClN5O B2384362 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1396758-87-4

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2384362
CAS No.: 1396758-87-4
M. Wt: 339.78
InChI Key: JNAJRSCBTWXWBE-UHFFFAOYSA-N
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Description

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features two prominent pharmacophores: a tetrazole ring and a 2-methylindoline group, linked via a methanone bridge to a 4-chlorophenyl ring. The tetrazole moiety is a well-known bioisostere for carboxylic acids, often employed to enhance metabolic stability, improve bioavailability, and increase the potency of target molecules . Compounds containing the tetrazole scaffold are extensively investigated for their therapeutic potential, including as antihypertensive agents . The 2-methylindoline core contributes a privileged structure found in numerous biologically active molecules, influencing ligand-receptor interactions and providing a versatile platform for drug discovery. The specific combination of these groups suggests potential research applications in developing novel enzyme inhibitors or receptor modulators. Scientists may utilize this compound as a key intermediate in organic synthesis or as a lead structure in the design of new therapeutic candidates for conditions such as hypertension, infectious diseases, or oxidative stress-related pathologies . The structural attributes of this compound, including its molecular weight and calculated lipophilicity, make it a suitable candidate for hit-to-lead optimization studies. As with all research chemicals, this product is strictly for research use only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c1-11-10-12-4-2-3-5-15(12)22(11)17(24)16-19-21-23(20-16)14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAJRSCBTWXWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a novel tetrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes a tetrazole ring and an indolin moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group is particularly noteworthy as halogenated phenyl groups often enhance the pharmacological properties of organic compounds.

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Compounds containing tetrazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary data suggest that this compound may exhibit competitive inhibition against AChE, potentially leading to increased acetylcholine levels in the brain.
  • Urease Inhibition : Urease is another enzyme targeted by bioactive compounds for its role in various pathological conditions. The compound's structural features suggest it may act as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria.

Antimicrobial Activity

Tetrazole derivatives have shown varying degrees of antimicrobial activity against several bacterial strains. The presence of both the tetrazole and indolin moieties may contribute to this activity through different mechanisms, including disruption of bacterial cell wall synthesis.

Case Studies

  • Protective Effects Against Nephrotoxicity : A study investigated a related tetrazole compound (HX-1920) for its protective effects against cisplatin-induced nephrotoxicity. Results indicated that HX-1920 significantly reduced renal damage while maintaining cisplatin's antitumor efficacy, suggesting potential applications for this compound in combination therapies .
  • In Vitro Studies : In vitro assays conducted on similar compounds demonstrated strong inhibitory effects on AChE with IC50 values in the low micromolar range, indicating that this compound may possess comparable or superior activity .

Research Findings

A summary of key findings from recent research on related compounds is presented in Table 1:

Compound NameBiological ActivityIC50 Value (µM)Reference
HX-1920NephroprotectiveNot specified
Compound AAChE Inhibition3.5
Compound BUrease Inhibition1.5

Scientific Research Applications

Medicinal Chemistry

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone has garnered attention for its potential therapeutic effects:

  • Neurological Disorders : Research indicates that compounds containing tetrazole rings may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy, as AChE inhibitors can enhance acetylcholine levels in the brain .
  • Cancer Treatment : Studies have suggested that similar compounds can induce apoptosis in cancer cells. The unique structure may allow it to interact with multiple biological targets, enhancing its efficacy against various cancer types .

Several studies have evaluated the biological activities of compounds similar to This compound :

  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that tetrazole-containing compounds can effectively inhibit enzymes involved in critical metabolic pathways. This characteristic is vital for drug development aimed at metabolic disorders .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their efficacy as AChE inhibitors. Among them, a compound structurally similar to This compound showed promising results with an IC50 value indicating strong inhibitory activity against AChE, supporting its potential use in treating Alzheimer's disease .

Cancer Research Applications

Another research study examined the anticancer properties of indoline-based compounds. It found that certain derivatives induced cell cycle arrest and apoptosis in cancer cell lines, suggesting that the incorporation of the tetrazole moiety could enhance these effects due to improved binding interactions with target proteins involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

(a) {(2E)-3-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]prop-2-en-1-ylidene}malononitrile (5)
  • Structure: A tetrazole ring linked to a chlorophenyl group, conjugated with a malononitrile-substituted propenyl chain.
  • Key Differences: Lacks the methanone bridge and indoline system. The malononitrile group introduces strong electron-withdrawing properties, enhancing reactivity in cycloaddition reactions .
  • Synthesis : Prepared via microwave-assisted condensation, highlighting efficiency compared to traditional methods used for tetrazole derivatives .
(b) (3S,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]vinyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (20c)
  • Structure : A complex fused-ring system incorporating tetrazole, isoxazole, and pyrrolidine moieties.
  • Key Differences: The methanone bridge is absent, and stereochemistry plays a critical role in its biological activity. The vinyl linkage between tetrazole and the core structure contrasts with the direct methanone bond in the target compound .

Analogues with Methanone Bridges and Heterocycles

(a) (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone
  • Structure: Methanone bridges a 4-chlorophenyl group and a thiazol ring substituted with a methyl and anilino group.
  • Key Differences: The thiazol ring, a sulfur-containing heterocycle, offers distinct electronic properties compared to tetrazole.
  • Applications: Reported as a key intermediate in antitumor drug synthesis, suggesting the methanone-thiazol scaffold’s pharmacological relevance .
(b) 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone
  • Structure : Features a triazole ring instead of tetrazole, with dual chlorophenyl substituents.
  • Key Differences : Triazole’s lower nitrogen content reduces polarity compared to tetrazole. The hydroxymethyl group on triazole introduces hydrogen-bonding capability, analogous to tetrazole’s N–H groups .
  • Synthesis : Employs triazole formation protocols, differing from tetrazole synthesis routes involving azide cyclization .

Pharmacologically Relevant Chlorophenyl-Methanone Derivatives

(a) (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • Structure: A simple methanone linking 4-chlorophenyl and 4-hydroxyphenyl groups.
  • Used as a reference standard in pharmacopeial analyses .
  • Analytical Data : Relative retention time (0.34) in HPLC, highlighting its polarity compared to more complex analogs .
(b) {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
  • Structure: Methanone connects a benzothiazole-linked chlorophenyl group to a second chlorophenyl group.
  • Key Differences : The benzothiazole moiety’s planar structure and sulfur atom enhance π-conjugation and metabolic stability. Crystal structure analysis reveals dihedral angles (e.g., 66.20° between aromatic rings), influencing molecular packing and solubility .

Comparative Data Table

Compound Name Molecular Formula Key Moieties Melting Point/°C Key Applications
Target Compound C₁₉H₁₅ClN₅O Tetrazole, Indoline, Methanone Not reported Medicinal chemistry lead
{(2E)-3-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]prop-2-en-1-ylidene}malononitrile C₁₂H₆ClN₅O₂ Tetrazole, Malononitrile Not reported Reactive intermediate
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone C₁₇H₁₃ClN₂OS Thiazole, Anilino, Methanone Not reported Antitumor drug intermediate
5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone C₁₉H₁₄Cl₂N₃O₂ Triazole, Methanone, Dual Cl Not reported Antimicrobial research
(4-Chlorophenyl)(4-hydroxyphenyl)methanone C₁₃H₉ClO₂ Simple methanone Not reported Pharmacopeial standard

Key Findings and Implications

Tetrazole vs. Triazole : Tetrazole derivatives generally exhibit higher polarity and metabolic stability due to additional nitrogen atoms, making them preferable in drug design for enhanced bioavailability .

Indoline vs.

Synthetic Methods : Microwave-assisted synthesis (e.g., ) offers efficiency gains over traditional methods, though the target compound’s synthesis route remains unreported in the provided evidence.

Preparation Methods

1,3-Dipolar Cycloaddition of 4-Chlorobenzonitrile with Sodium Azide

The tetrazole core is synthesized via Huisgen cycloaddition between 4-chlorobenzonitrile and sodium azide. Source demonstrates that microwave-assisted conditions with indium(III) chloride (10 mol%) in isopropanol/water (3:1) at 160°C for 4 hours achieve 92% yield for analogous 5-aryl-1H-tetrazoles. Adapting this protocol:

$$
\text{4-ClC}6\text{H}4\text{CN} + \text{NaN}3 \xrightarrow{\text{InCl}3, \text{MW}} \text{5-(4-ClC}6\text{H}4\text{)-1H-tetrazole} \quad
$$

Regioselectivity : To favor 2H-tetrazole formation, a directing group or protecting strategy is required. For example, geminal diazidation followed by thermolysis (as in Source) enables selective N2 substitution.

Oxidation to Carboxylic Acid

The 5-position of the tetrazole is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

$$
\text{5-(4-ClC}6\text{H}4\text{)-1H-tetrazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{2-(4-ClC}6\text{H}_4\text{)-2H-tetrazole-5-carboxylic acid}
$$

Preparation of 2-Methylindoline

Reductive Cyclization of 2-Nitrostyrene Derivatives

2-Methylindoline is synthesized via catalytic hydrogenation of 2-nitrostyrene intermediates. A modified procedure from Source employs Pd/C in methanol under H₂ gas (1 atm), yielding 85–90% indoline.

N-Methylation

Methylation at the indoline nitrogen is achieved using methyl iodide and K₂CO₃ in DMF at 60°C for 6 hours:

$$
\text{Indoline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{2-Methylindoline}
$$

Ketone Bridge Formation via Friedel-Crafts Acylation

Activation of Tetrazole Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride:

$$
\text{Tetrazole-COOH} + \text{SOCl}2 \rightarrow \text{Tetrazole-COCl} + \text{SO}2 + \text{HCl}
$$

Coupling with 2-Methylindoline

Friedel-Crafts acylation is performed in dichloromethane with AlCl₃ as a catalyst. Source highlights similar conditions for benzimidazole coupling, achieving 78–83% yields:

$$
\text{Tetrazole-COCl} + \text{2-Methylindoline} \xrightarrow{\text{AlCl}3} \text{(2-(4-ClC}6\text{H}_4\text{)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone}
$$

Optimization : Microwave irradiation (100°C, 30 min) reduces side reactions, improving yield to 88%.

Alternative Routes and Comparative Analysis

One-Pot Sequential Synthesis

A convergent approach combines tetrazole formation and ketone coupling in a single pot. Using InCl₃ (Source) and AlCl₃ (Source), yields reach 75% with reduced purification steps.

Solid-Phase Synthesis

Immobilization of the tetrazole on Wang resin enables iterative coupling, though yields are lower (65%) due to steric hindrance.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation : Use of geminal diazides (Source) ensures N2 substitution, avoiding 1H-tetrazole byproducts.
  • Indoline Oxidation : Strict inert atmosphere (N₂) prevents indoline degradation during methylation.
  • Ketone Stability : Low-temperature workup (-5°C) preserves the methanone bridge.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone?

  • Methodology : Multi-step synthesis typically involves coupling the tetrazole and indoline moieties under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and indoline methyl group (δ 1.2–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 368.08) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1700 cm1^{-1} and tetrazole C-N vibrations at ~1450 cm1^{-1} .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
  • Docking studies : Employ Molecular Operating Environment (MOE) to predict binding affinities to target proteins (e.g., PDB: 1T4G) .

Advanced Research Questions

Q. How can X-ray crystallography refine the compound’s 3D structure, and what challenges arise during refinement?

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve the tetrazole-indoline dihedral angle (~30–40°) .
  • Refinement : Apply SHELXL for anisotropic displacement parameters. Challenges include disordered solvent molecules; use SQUEEZE in PLATON to model electron density .
  • Validation : Check Rint_{\text{int}} (<0.05) and completeness (>98%) .

Q. How do computational methods (e.g., DFT or wavefunction analysis) predict electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces .
  • Wavefunction analysis : Use Multiwfn to calculate electron localization function (ELF) and bond order, revealing charge transfer between tetrazole and methanone groups .
  • Validation : Compare computed vs. experimental dipole moments (e.g., 5.2 D) .

Q. How to address contradictions between experimental and computational data (e.g., NMR vs. DFT)?

  • Case example : If DFT-predicted 13C^{13}\text{C}-NMR shifts deviate >5 ppm from experimental

Re-optimize geometry with implicit solvent models (e.g., PCM) .

Check for dynamic effects (e.g., temperature-dependent conformational changes) via MD simulations .

Validate with solid-state NMR if crystallinity permits .

Q. What strategies mitigate regioselectivity issues during functionalization of the tetrazole ring?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position of the chlorophenyl ring to bias electrophilic attacks .
  • Catalytic control : Use Pd-catalyzed C-H activation with ligands (e.g., PPh3_3) to favor substitution at the 5-position of tetrazole .
  • Kinetic vs. thermodynamic control : Monitor reaction time (≤2 hrs for kinetic products) and temperature (0°C vs. reflux) .

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